Cas no 2025178-08-7 (Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate)
![Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2025178-08-7x500.png)
Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate
- 2025178-08-7
- EN300-796842
- Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate
-
- インチ: 1S/C13H23NO4/c1-9(2)17-8-11(15)10-6-14(7-10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3
- InChIKey: DENHKEOPQSCYPP-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC(C(COC(C)C)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 257.16270821g/mol
- どういたいしつりょう: 257.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796842-0.05g |
tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate |
2025178-08-7 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
Enamine | EN300-796842-10.0g |
tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate |
2025178-08-7 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
Enamine | EN300-796842-1.0g |
tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate |
2025178-08-7 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
Enamine | EN300-796842-5.0g |
tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate |
2025178-08-7 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
Enamine | EN300-796842-0.5g |
tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate |
2025178-08-7 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
Enamine | EN300-796842-2.5g |
tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate |
2025178-08-7 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
Enamine | EN300-796842-0.25g |
tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate |
2025178-08-7 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
Enamine | EN300-796842-0.1g |
tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate |
2025178-08-7 | 95% | 0.1g |
$930.0 | 2024-05-22 |
Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
3. Back matter
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
10. Back matter
Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylateに関する追加情報
Recent Advances in the Application of Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate (CAS: 2025178-08-7) in Chemical Biology and Pharmaceutical Research
Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate (CAS: 2025178-08-7) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of small molecule inhibitors and modulators targeting various biological pathways. Recent studies have highlighted its utility in medicinal chemistry due to its unique azetidine scaffold, which offers conformational rigidity and improved pharmacokinetic properties compared to traditional flexible linkers. This compound has been increasingly employed in the design of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, reflecting its growing importance in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for KRAS G12C inhibitors, where the tert-butyloxycarbonyl (Boc) protecting group and isopropoxyacetyl moiety provided optimal solubility and cell permeability. The research team at Genentech reported a 40% improvement in oral bioavailability when using this intermediate compared to similar azetidine derivatives without the propan-2-yloxy substitution (DOI: 10.1021/acs.jmedchem.3c00518). These findings underscore the compound's potential in overcoming formulation challenges associated with poorly soluble drug candidates.
In the field of neurodegenerative disease research, 2025178-08-7 has shown promise as a precursor for tau protein aggregation inhibitors. A recent Nature Communications paper (2024, 15:1123) detailed its incorporation into a novel class of compounds that selectively bind to pathological tau conformations. The azetidine ring's constrained geometry was found to be critical for maintaining the optimal spatial arrangement of pharmacophores, while the isopropoxy group enhanced blood-brain barrier penetration—a persistent challenge in CNS drug development.
From a synthetic chemistry perspective, advances in the scalable production of 2025178-08-7 have been reported by several pharmaceutical manufacturers. Process optimization studies published in Organic Process Research & Development (2023, 27(8):1421-1430) describe a continuous flow chemistry approach that achieves >90% yield with significantly reduced reaction times compared to batch methods. This technological improvement addresses previous supply chain limitations and makes the compound more accessible for high-throughput screening campaigns.
Emerging applications in radiopharmaceuticals have also been documented, with the compound serving as a versatile precursor for 18F-labeled PET tracers. Research from Memorial Sloan Kettering Cancer Center (EJNMMI Radiopharmacy and Chemistry, 2024) demonstrated efficient radiofluorination at the azetidine nitrogen after Boc deprotection, opening new possibilities for imaging agent development. This builds upon earlier work that established the stability of the propan-2-yloxyacetyl group under radiolabeling conditions.
Looking forward, the unique properties of 2025178-08-7 position it as a valuable tool in addressing current challenges in targeted protein degradation and covalent drug discovery. Its dual functionality—serving both as a protected amine precursor and as a hydrogen bond acceptor—makes it particularly versatile for structure-activity relationship exploration. However, researchers note that further studies are needed to fully characterize its metabolic fate and potential drug-drug interaction profiles when incorporated into final drug substances.
2025178-08-7 (Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate) 関連製品
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)
- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)
- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)
- 2411292-35-6(2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide)
- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)
- 20971-06-6(1-Deoxy-1-nitro-d-galactitol)
- 1806277-42-8(Ethyl 4-cyano-2-nitro-5-(trifluoromethoxy)phenylacetate)
- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)
- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)
- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)